Tris(1,3-dichloro-2-propyl) Phosphate-d15
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15Cl6O4P |
|---|---|
Molecular Weight |
446.0 g/mol |
IUPAC Name |
tris(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H15Cl6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |
InChI Key |
ASLWPAWFJZFCKF-BXSQCBKHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])(C([2H])([2H])Cl)C([2H])([2H])Cl)OC([2H])(C([2H])([2H])Cl)C([2H])([2H])Cl)Cl |
Canonical SMILES |
C(C(CCl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl)Cl |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for Tris 1,3 Dichloro 2 Propyl Phosphate D15
Synthesis of Deuterated 1,3-Dichloro-2-propanol (B29581) Precursors
The cornerstone of synthesizing TDCPP-d15 is the preparation of the deuterated alcohol precursor, 1,3-dichloro-2-propanol-d5 (B565287). This can be achieved through various methods that introduce deuterium (B1214612) atoms into the propanol (B110389) backbone.
Methodologies for Deuterium Introduction and Exchange
Several strategies exist for introducing deuterium into the 1,3-dichloro-2-propanol structure. One common approach involves starting with a deuterated building block, such as deuterated glycerol (B35011). The hydrochlorination of deuterated glycerol using a suitable chlorinating agent like hydrochloric acid can yield 1,3-dichloro-2-propanol with deuterium atoms incorporated at specific positions. mdpi.comccsenet.orgresearchgate.netresearchgate.netgoogle.com The reaction typically proceeds in the presence of a carboxylic acid catalyst. researchgate.net
Alternatively, deuteration can be achieved through the reduction of a deuterated ketone precursor. For instance, 1,3-dichloro-2-propanone can be synthesized and subsequently reduced to the corresponding alcohol. researchgate.netscielo.brsemanticscholar.org To introduce deuterium, the reduction can be carried out using a deuterated reducing agent, such as sodium borodeuteride (NaBD4), which would place a deuterium atom on the second carbon. For full deuteration of the propyl chain, starting from a fully deuterated precursor is more efficient.
Another method involves the direct H/D exchange on the non-deuterated 1,3-dichloro-2-propanol. This can be facilitated by metal catalysts in the presence of a deuterium source like heavy water (D2O). osti.gov
A plausible synthetic route starting from commercially available materials could involve the chlorination of diketene (B1670635) to form 2,4-dichloro-3-oxobutyryl chloride, which is then converted to its butyric acid derivative and subsequently decarboxylated to yield 1,3-dichloro-2-propanone. researchgate.net This ketone can then be subjected to reduction with a deuterating agent.
Optimization of Precursor Synthesis for High Isotopic Purity
Achieving high isotopic purity in the 1,3-dichloro-2-propanol-d5 precursor is critical for the final product's utility as an internal standard. The choice of deuteration method significantly impacts the level of deuterium incorporation. Starting with a highly deuterated raw material, such as deuterated glycerol, is generally the most effective approach for obtaining high isotopic enrichment. ccsenet.org
When using H/D exchange methods, the reaction conditions, including the choice of catalyst, temperature, and reaction time, must be carefully optimized to maximize the extent of deuterium exchange while minimizing side reactions. Monitoring the reaction progress and isotopic enrichment can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov
Purification of the deuterated precursor is essential to remove any remaining non-deuterated or partially deuterated species. Distillation is a common method for purifying volatile compounds like 1,3-dichloro-2-propanol. nih.gov
Phosphorylation Reactions for the Formation of Tris(1,3-dichloro-2-propyl) Phosphate-d15
Once the deuterated precursor is obtained, the next step is the phosphorylation to form the final phosphate (B84403) ester.
Reaction Mechanisms and Pathways for Phosphate Ester Synthesis
The most common method for synthesizing trialkyl phosphates is the reaction of an alcohol with phosphorus oxychloride (POCl3). slideshare.net In this reaction, three molecules of the alcohol react with one molecule of phosphorus oxychloride, with the elimination of three molecules of hydrogen chloride (HCl).
The reaction proceeds through a stepwise nucleophilic substitution at the phosphorus center. The alcohol's hydroxyl group attacks the electrophilic phosphorus atom of POCl3, leading to the displacement of a chloride ion. This process is repeated two more times to form the tri-substituted phosphate ester. The presence of a base, such as pyridine (B92270) or a tertiary amine, is often required to neutralize the HCl byproduct and drive the reaction to completion.
Control of Reaction Parameters for Yield and Specificity
To maximize the yield and specificity of the phosphorylation reaction, several parameters must be controlled. The stoichiometry of the reactants is crucial; a slight excess of the alcohol may be used to ensure complete reaction of the phosphorus oxychloride.
The reaction temperature is another important factor. The reaction is typically carried out at a controlled temperature to prevent side reactions. The choice of solvent can also influence the reaction rate and yield.
Purification of the final product, this compound, is necessary to remove any unreacted starting materials, byproducts, and partially phosphorylated species.
Purification and Spectroscopic Characterization of Synthesized this compound
After synthesis, the crude product must be purified and its identity and isotopic purity confirmed through spectroscopic analysis.
Purification:
Common purification techniques for organophosphate esters include:
Column Chromatography: This is a widely used method for separating compounds based on their polarity. Silica (B1680970) gel is a common stationary phase for the purification of organophosphates. kennesaw.edu
Solid-Phase Extraction (SPE): This technique can be used for sample cleanup and concentration. nih.gov
Dispersive Solid-Phase Extraction (d-SPE): This method has been shown to be effective for the cleanup of lipid-rich samples containing organophosphate esters. nih.gov
Spectroscopic Characterization:
A combination of spectroscopic techniques is used to confirm the structure and isotopic labeling of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In the fully deuterated compound, the proton signals will be absent, confirming the high level of deuteration. Any residual proton signals would indicate incomplete deuteration.
³¹P NMR: This technique is highly informative for phosphorus-containing compounds. The ³¹P NMR spectrum of the final product will show a characteristic chemical shift for the phosphate ester. slideshare.netacs.orghuji.ac.ilrsc.orgrsc.org The coupling between phosphorus and any remaining protons can also provide structural information.
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the deuterated compound and determining the isotopic distribution. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. The fragmentation pattern can also provide structural information. nih.govrsc.orgnih.govnist.govmassbank.eunih.govresearchgate.net Analysis by gas chromatography-mass spectrometry (GC-MS) is a common method for these types of compounds. nih.gov
Below is a table summarizing the key analytical techniques and their expected outcomes for the characterization of this compound.
| Analytical Technique | Expected Outcome |
| ¹H NMR | Absence or significant reduction of proton signals. |
| ³¹P NMR | Characteristic chemical shift for the phosphate ester. |
| Mass Spectrometry | Molecular ion peak corresponding to the d15 (B612444) isotopologue. |
The successful synthesis and characterization of this compound provides a valuable tool for researchers studying the environmental fate and toxicology of this important flame retardant.
Advanced Chromatographic Purification Techniques
The purification of this compound from the crude reaction mixture is a critical step to remove any unreacted starting materials, non-deuterated or partially deuterated species, and other byproducts. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purification of TDCPP-d15. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.
| Parameter | Description |
| Stationary Phase | C18 (octadecylsilyl) bonded silica gel is frequently used due to its high hydrophobicity, which allows for effective separation of the nonpolar TDCPP-d15 from polar impurities. |
| Mobile Phase | A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically employed. The gradient starts with a higher proportion of water and gradually increases the organic solvent concentration to elute the highly retained TDCPP-d15. |
| Detection | A UV detector is often used for monitoring the elution profile, as the phosphate ester group exhibits some UV absorbance. |
Gas Chromatography (GC)
For volatile and thermally stable compounds like TDCPP-d15, preparative GC can be an effective purification method.
| Parameter | Description |
| Column | A nonpolar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of TDCPP isomers and impurities. |
| Carrier Gas | Helium or hydrogen is used as the carrier gas. |
| Injection | A splitless or on-column injection technique is preferred to minimize thermal degradation of the analyte. |
| Detection | A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. An MS detector provides the added advantage of confirming the mass of the collected fractions. |
Confirmation of Isotopic Enrichment and Structural Integrity via Nuclear Magnetic Resonance and Mass Spectrometry
Following purification, the structural integrity and isotopic enrichment of this compound must be rigorously confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the definitive techniques for this validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and the location of deuterium atoms.
¹H NMR (Proton NMR): In a highly enriched TDCPP-d15 sample, the proton signals corresponding to the propyl groups should be significantly diminished or absent. The degree of signal reduction directly correlates with the level of deuteration.
²H NMR (Deuterium NMR): This technique is used to directly observe the deuterium signals. The chemical shifts of the deuterium resonances will be very similar to the corresponding proton signals in the non-deuterated TDCPP, confirming that deuteration has occurred at the expected positions.
³¹P NMR (Phosphorus NMR): A single peak in the ³¹P NMR spectrum confirms the presence of the phosphate ester core. The chemical shift of this peak can provide information about the electronic environment of the phosphorus atom.
¹³C NMR (Carbon NMR): The carbon spectrum will show signals corresponding to the carbon backbone. The signals for deuterated carbons will be split into multiplets due to coupling with deuterium (a spin-1 nucleus) and will have a lower intensity.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the compound and to quantify the isotopic distribution. When coupled with a chromatographic system (GC-MS or LC-MS), it also confirms the purity of the sample.
Isotopic Enrichment Data from Mass Spectrometry
| Ion | Description |
| [M+H]⁺ or [M+NH₄]⁺ (LC-MS) | In positive-ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the protonated or ammoniated molecular ion is observed. For TDCPP-d15 (C₉H₆Cl₆O₄P-d₁₅), the expected mass will be shifted by +15 amu compared to the non-deuterated TDCPP. |
| Molecular Ion (GC-MS) | In electron ionization (EI) mode, the molecular ion peak will be observed at a mass corresponding to the fully deuterated molecule. |
| Isotopic Distribution | High-resolution mass spectrometry (HRMS) allows for the detailed analysis of the isotopic pattern. The relative intensities of the M, M+1, M+2, etc., peaks for the deuterated compound will be significantly different from the non-deuterated compound due to the presence of 15 deuterium atoms. The measured isotopic distribution is compared to the theoretical distribution for a C₉H₆Cl₆O₄P-d₁₅ molecule to confirm the level of isotopic enrichment. |
| Fragmentation Pattern | The fragmentation pattern of TDCPP-d15 in the mass spectrometer will be characteristic of the molecule. The masses of the fragment ions will be shifted according to the number of deuterium atoms they contain, providing further structural confirmation. |
By employing these advanced chromatographic and spectroscopic techniques, the synthesis of this compound can be effectively purified and validated, ensuring its suitability as a high-purity internal standard for quantitative analysis.
Principles of Isotope Dilution Mass Spectrometry for TDCPP Quantification
Isotope dilution mass spectrometry is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes. nih.govwikipedia.org It relies on the addition of a known amount of an isotopically labeled version of the target analyte to a sample. osti.gov This "isotope-labeled standard" acts as an internal benchmark, allowing for the correction of analyte loss during sample preparation and analysis. nih.govepa.gov
Theoretical Underpinnings of Isotope Dilution Analysis
The fundamental principle of isotope dilution analysis lies in altering the natural isotopic ratio of the target analyte in a sample by introducing a known quantity of its isotopically enriched counterpart. wikipedia.org By measuring the resulting isotope ratio of the mixture using a mass spectrometer, the original concentration of the analyte can be precisely calculated. osti.govepa.gov A key advantage of this method is that the accuracy of the result is not dependent on the complete recovery of the analyte, as both the native and labeled forms will be lost in the same proportion during the analytical process. epa.gov This significantly improves the reliability of the quantification, especially in complex matrices where analyte loss is common. The precision of IDMS is typically high, with relative standard deviations often at or below 0.25%. epa.gov
Optimization of this compound for Matrix-Specific Quantification
The effectiveness of TDCPP-d15 as an internal standard is contingent on its ability to mimic the behavior of the native TDCPP throughout the entire analytical procedure, from extraction to detection. nih.gov For different sample types, or matrices, the conditions for analysis must be optimized to ensure that both TDCPP and TDCPP-d15 behave identically.
For instance, in the analysis of urine , a method using mixed-mode anion exchange solid-phase extraction with TDCPP's metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), and its corresponding deuterated standard (d10-BDCPP) has been developed. nih.govnih.gov This approach demonstrates the principle of using a closely related labeled compound when the parent compound is metabolized. In house dust , where TDCPP is frequently detected, the extraction and cleanup procedures must be robust to handle the complex nature of the matrix. nih.gov In water samples , pre-concentration techniques are often necessary to detect the low levels of TDCPP that may be present. researchgate.net For each matrix, the ratio of TDCPP-d15 to the sample is carefully chosen to fall within the optimal range for the mass spectrometer's detector, ensuring the most accurate measurement of the isotope ratio.
Comprehensive Sample Preparation Techniques for Diverse Matrices
The goal of sample preparation is to isolate TDCPP and its internal standard from the sample matrix and remove any interfering compounds that could affect the accuracy of the analysis. The choice of technique depends heavily on the physical and chemical properties of the sample. researchgate.net
Extraction Methodologies (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, Accelerated Solvent Extraction)
A variety of extraction techniques are employed to separate TDCPP from different matrices.
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. mdpi.com It is often used for water samples, where an organic solvent is used to extract TDCPP from the aqueous phase.
Solid-Phase Extraction (SPE): SPE is a highly versatile and commonly used technique for sample cleanup and concentration. mdpi.com The sample is passed through a solid sorbent material that retains the analyte. Interfering compounds can be washed away, and the purified analyte is then eluted with a small volume of solvent. For example, Strata-X-AW weak anion exchange cartridges have been shown to be effective for extracting TDCPP's metabolite from urine. nih.gov Polymeric reversed-phase cartridges are also utilized for sample cleanup. researchgate.net
Accelerated Solvent Extraction (ASE): ASE uses elevated temperatures and pressures to increase the efficiency and speed of solvent extraction from solid and semi-solid samples like soil, sediment, and dust. mdpi.com This method reduces solvent consumption and extraction time compared to traditional techniques.
Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to facilitate the extraction of analytes from solid matrices. researchgate.net It is often used for soil and fish samples. researchgate.net
| Extraction Method | Applicable Matrices | Principle |
| Liquid-Liquid Extraction (LLE) | Water | Partitioning of analyte between two immiscible liquid phases. mdpi.com |
| Solid-Phase Extraction (SPE) | Urine, Water | Analyte is retained on a solid sorbent, washed, and then eluted. nih.govmdpi.com |
| Accelerated Solvent Extraction (ASE) | Soil, Sediment, Dust | Uses elevated temperature and pressure to speed up extraction. mdpi.com |
| Ultrasonic-Assisted Extraction (UAE) | Soil, Fish | High-frequency sound waves facilitate analyte extraction. researchgate.net |
Matrix Cleanup and Interference Removal Strategies
After the initial extraction, further cleanup is often necessary to remove co-extracted matrix components that can interfere with the mass spectrometric analysis. nih.govwaters.com These interferences, known as matrix effects, can suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.gov
Common cleanup strategies include:
Dispersive Solid-Phase Extraction (dSPE): In this "QuEChERS" style cleanup, the extract is mixed with a sorbent powder that removes specific types of interferences.
Column Chromatography: Techniques like silica gel or Florisil chromatography can be used to separate TDCPP from other co-extracted compounds based on their polarity. mdpi.com
Pass-Through SPE: This is a rapid cleanup method where the sample extract is passed through a cartridge that retains interfering matrix components while allowing the analyte of interest to pass through. waters.com
The choice of cleanup method is critical for minimizing matrix effects and ensuring the reliability of the quantitative data. nih.gov
Chromatographic Separation Prior to Mass Spectrometric Detection
Before being introduced into the mass spectrometer, the cleaned-up sample extract is typically passed through a chromatographic system to separate TDCPP and TDCPP-d15 from any remaining matrix components. This separation is crucial for reducing ion suppression and improving the signal-to-noise ratio.
The most common chromatographic techniques used for TDCPP analysis are:
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column. GC coupled with mass spectrometry (GC-MS) is a well-established method for the analysis of semi-volatile compounds like TDCPP. sigmaaldrich.com
Liquid Chromatography (LC): LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. nih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) are widely used for the analysis of TDCPP and its metabolites in various matrices. nih.govnih.gov LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for complex samples. nih.gov
The selection of the chromatographic method and its specific parameters, such as the type of column, mobile phase composition (for LC), and temperature program (for GC), are optimized to achieve the best possible separation and detection of TDCPP and its deuterated internal standard.
| Chromatographic Technique | Principle of Separation | Common Detector |
| Gas Chromatography (GC) | Volatility and interaction with stationary phase. | Mass Spectrometry (MS) |
| Liquid Chromatography (LC) | Partitioning between mobile and stationary phases. nih.gov | Tandem Mass Spectrometry (MS/MS) nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of TDCPP, offering high selectivity and sensitivity. The use of TDCPP-d15 as an internal standard in these methods is a common practice to ensure data accuracy. researchgate.net
The choice of the gas chromatographic column and the optimization of the temperature program are critical for achieving good separation of TDCPP from other organophosphate flame retardants and matrix components.
Column Selection: Non-polar or mid-polar capillary columns are typically employed for the analysis of TDCPP. Columns with a 5% phenyl methylpolysiloxane stationary phase, such as DB-5ms or HP-5ms, are widely used due to their versatility and thermal stability. greensciencepolicy.orgnih.gov For instance, a 15 m x 0.25 mm internal diameter (I.D.) column with a 0.25 µm film thickness has been successfully used. greensciencepolicy.org Other studies have utilized HT-8 columns (25 m x 0.22 mm, 0.25 µm) for the separation of a broad suite of flame retardants, including TDCPP.
Temperature Programming Optimization: The temperature program is optimized to ensure sufficient separation, good peak shape, and a reasonable run time. High temperatures are often necessary for the elution of semi-volatile compounds like TDCPP. A typical temperature program might start at a lower temperature, hold for a short period, and then ramp up to a final temperature of around 300-310°C. tandfonline.com
Below is a table summarizing typical GC oven temperature programs used in the analysis of TDCPP:
| Initial Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) | Final Temperature (°C) | Hold Time (min) | Reference |
| 90 | 1.25 | 10 | 240 | - | |
| - | - | 20 | 310 | 16 | |
| 50 | 5 | 10 | 300 | 10 | tandfonline.com |
| 110 | 1.25 | 30 | 230 | 4 | |
| - | - | 40 | 300 | 10 | |
| 90 | 1.50 | 10 | 300 | 3 | |
| - | - | 40 | 310 | 5 |
This table presents a compilation of temperature programs from various sources and should be adapted based on the specific instrument and column used.
The choice of ionization technique in GC-MS/MS significantly impacts the sensitivity and selectivity of TDCPP analysis.
Electron Ionization (EI): Electron Ionization (EI) is the most common ionization technique used for the GC-MS analysis of organophosphate flame retardants. kennesaw.edu EI is a hard ionization technique that produces extensive fragmentation, resulting in a characteristic mass spectrum that is useful for compound identification. kennesaw.edu For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are used to enhance selectivity and sensitivity. nih.gov Studies have shown that for the majority of tested organophosphorus flame retardants, GC-EI-MS/MS provides the highest detectability with the lowest detection limits. researchgate.net
Negative Chemical Ionization (NCI): Negative Chemical Ionization (NCI) is a softer ionization technique that can offer high sensitivity for electrophilic compounds, such as halogenated flame retardants. greensciencepolicy.org For chlorinated compounds like TDCPP, GC-NCI-MS can provide lower limits of quantification compared to GC-EI-MS. tandfonline.com One study reported quantifying TDCPP by monitoring m/z 317 and 319 in GC-ECNI-MS mode. greensciencepolicy.org However, for a broader range of organophosphate flame retardants, GC-NCI-MS may not be as universally applicable as GC-EI-MS. tandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique for the analysis of a wide range of organophosphate flame retardants, including TDCPP, particularly for more polar compounds and their metabolites. The use of TDCPP-d15 as an internal standard is crucial for achieving accurate quantification. nih.gov
The separation of TDCPP and its isomers from other analytes is achieved through the careful selection and optimization of the mobile and stationary phases.
Stationary Phase Selection: Reversed-phase chromatography is the most common separation mode for organophosphate flame retardants. C18 columns are widely used due to their ability to retain and separate these moderately non-polar compounds. cabidigitallibrary.org For instance, a Kinetex XB-C18 column (100 mm × 2.1 mm; 2.6 µm) has been used for the chromatographic separation of TDCPP. Hydrophilic Interaction Liquid Chromatography (HILIC) columns have also been employed, offering an alternative selectivity for separating organophosphate esters. nih.gov
Mobile Phase Optimization: The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol or acetonitrile, often with the addition of a modifier to improve peak shape and ionization efficiency. nih.govmdpi.com Modifiers like formic acid or ammonium (B1175870) acetate (B1210297) are commonly used. nih.govmdpi.com Gradient elution is employed to effectively separate a wide range of analytes with varying polarities within a single run. nih.gov An example of a gradient program involves starting with a lower percentage of the organic phase and gradually increasing it to elute the more non-polar compounds like TDCPP. nih.gov
Below is an example of an LC gradient program for the analysis of organophosphate flame retardants:
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Methanol + 0.1% Formic Acid) |
| 0.0 | 70 | 30 |
| 0.5 | 70 | 30 |
| 12.0 | 5 | 95 |
| 18.0 | 2 | 98 |
| 25.0 | 2 | 98 |
This table is an illustrative example based on a published method and may require optimization for different analytical setups. nih.gov
The choice of ionization source and the optimization of its parameters are critical for achieving high sensitivity in LC-MS/MS analysis of TDCPP.
Electrospray Ionization (ESI): Electrospray Ionization (ESI) is a widely used technique for the analysis of polar and semi-polar compounds and is commonly operated in the positive ion mode for organophosphate flame retardants. nih.govmdpi.com The optimization of ESI source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, is crucial for maximizing the signal intensity of the target analytes. spectroscopyonline.com
Atmospheric Pressure Chemical Ionization (APCI): Atmospheric Pressure Chemical Ionization (APCI) is another valuable ionization technique for compounds that are less amenable to ESI. Comparative studies have shown that for many organophosphate flame retardants, LC-APCI-MS/MS can provide significantly lower limits of quantification than LC-ESI-MS/MS. tandfonline.comnih.gov APCI is generally less susceptible to matrix effects than ESI, which can be a significant advantage when analyzing complex samples. researchgate.net For TDCPP specifically, GC-NCI-MS has been shown to have a lower limit of quantification than LC-APCI-MS/MS in one comparative study. tandfonline.com
Interface Considerations: Proper optimization of the MS interface is critical for achieving the best performance. Key parameters include:
Capillary/Spray Voltage: This needs to be optimized to ensure stable spray and efficient ionization without causing in-source fragmentation. chromatographyonline.comlcms.cz
Gas Flows (Nebulizer and Drying/Auxiliary Gas): These are adjusted to facilitate efficient desolvation of the droplets from the LC eluent. chromatographyonline.com
Source/Interface Temperature: The temperature is optimized to aid in desolvation without causing thermal degradation of the analyte. nih.gov
Mass Spectrometric Detection and Data Processing for Precise Quantification
The use of tandem mass spectrometry (MS/MS) in either Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode is essential for the selective and sensitive detection of TDCPP. In this approach, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high degree of selectivity minimizes interferences from the sample matrix.
The quantification of TDCPP is performed using the isotope dilution method with TDCPP-d15 as the internal standard. A calibration curve is generated by plotting the ratio of the peak area of the native TDCPP to the peak area of TDCPP-d15 against the concentration of TDCPP. This approach corrects for variations in instrument response and sample preparation recovery. nih.gov
The selection of precursor and product ions, along with the optimization of collision energies, is critical for achieving the highest sensitivity and specificity. The most abundant and specific transitions are chosen for quantification and confirmation.
The following tables summarize typical MRM/SRM transitions and collision energies for TDCPP and its internal standard, TDCPP-d15, as reported in the literature for both GC-MS/MS and LC-MS/MS.
Table 3.4.1: GC-MS/MS MRM Transitions for TDCPP and TDCPP-d15
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| TDCPP | 191 | 155 | 5 | csic.es |
| TDCPP | 191 | 75 | 11 | csic.es |
| TDCPP-d15 | 197 | 160 | 4 | csic.es |
| TDCPP-d15 | 197 | 79 | 12 | csic.es |
Table 3.4.2: LC-MS/MS SRM Transitions for TDCPP
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| TDCPP | 445.0 | 319.0 | 20 | |
| TDCPP | 445.0 | 255.0 | 20 |
Note: The optimal collision energy is instrument-dependent and requires empirical optimization. The values presented are for illustrative purposes. nih.gov
Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity
Tandem mass spectrometry (MS/MS) is a powerful analytical technique that offers high selectivity and sensitivity for the analysis of specific compounds in complex mixtures. wikipedia.orgwashington.edu It involves multiple stages of mass analysis, where precursor ions are selected, fragmented, and then specific product ions are detected. wikipedia.orgwashington.edu This process significantly reduces background noise and chemical interferences, leading to more reliable and accurate quantification.
Multiple Reaction Monitoring (MRM) is a targeted MS/MS technique that provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. washington.edunih.gov The selection of appropriate MRM transitions is a critical step in method development. For the analysis of TDCPP using TDCPP-d15 as an internal standard, specific precursor and product ions are chosen for both the analyte and the internal standard. csic.es
The optimization of MRM parameters, such as collision energy and cone voltage, is crucial for maximizing the signal intensity of the target transitions. nih.gov This is typically achieved by infusing a standard solution of the analyte and internal standard into the mass spectrometer and systematically varying the collision energy to find the optimal value that produces the most abundant product ions.
Below is a table of representative MRM transitions for TDCPP and its deuterated internal standard, TDCPP-d15.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Quantifier | Collision Energy (eV) - Qualifier |
| TDCPP | 191 | 155 | 75 | 5 | 11 |
| TDCPP-d15 | 197 | 160 | 79 | 4 | 12 |
This data is illustrative and may vary depending on the specific instrument and experimental conditions. csic.es
The fragmentation of a molecule in the collision cell of a tandem mass spectrometer produces a unique pattern of product ions, which serves as a chemical fingerprint for that compound. nih.gov Analysis of these fragment ions provides a high degree of confidence in the identification of the target analyte. In the case of TDCPP, the fragmentation process involves the cleavage of the phosphate ester bonds and the loss of the dichloropropyl groups. nih.gov By comparing the fragmentation pattern of the suspected TDCPP peak in a sample to that of a known standard, analysts can confirm the identity of the compound with a high level of certainty. The presence and relative abundance of specific fragment ions are key criteria for positive identification.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This capability allows for the determination of the elemental composition of an ion, which is a powerful tool for the unambiguous identification of unknown compounds and for confirming the identity of known compounds. In the context of TDCPP analysis, HRMS can be used to confirm the elemental formula of the detected analyte, providing an additional layer of confidence beyond what is achievable with nominal mass spectrometry. For instance, the theoretical exact mass of the [M+H]+ ion of TDCPP (C9H16Cl6O4P+) can be calculated and compared to the measured mass obtained by HRMS. A close match between the theoretical and measured mass provides strong evidence for the presence of TDCPP.
Calibration Curve Generation and Quantitative Algorithms
To quantify the concentration of TDCPP in a sample, a calibration curve is constructed. This is done by analyzing a series of standard solutions containing known concentrations of TDCPP and a constant concentration of the internal standard, TDCPP-d15. researchgate.net The ratio of the peak area of the analyte (TDCPP) to the peak area of the internal standard (TDCPP-d15) is plotted against the concentration of the analyte. researchgate.net This relationship is typically linear over a specific concentration range.
The concentration of TDCPP in an unknown sample is then determined by measuring the peak area ratio of TDCPP to TDCPP-d15 in the sample and using the calibration curve to calculate the corresponding concentration. The use of the internal standard corrects for any loss of analyte during sample preparation and for any variations in instrument response.
Rigorous Quality Assurance and Quality Control (QA/QC) Protocols
To ensure the reliability and validity of analytical data, stringent quality assurance and quality control (QA/QC) protocols are essential. epa.govnontargetedanalysis.org These protocols encompass a range of procedures designed to monitor and control the performance of the analytical method.
Method validation is a critical component of QA/QC and involves the systematic evaluation of several key parameters to demonstrate that an analytical method is suitable for its intended purpose. epa.gov
Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of calibration standards and determining the correlation coefficient (r²) of the resulting calibration curve. researchgate.net
Limits of Detection (LOD) and Limits of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.govnih.gov These are typically determined by analyzing samples with very low concentrations of the analyte and assessing the signal-to-noise ratio. nih.gov
Accuracy: Accuracy refers to the closeness of a measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples.
Precision: Precision describes the degree of agreement among a series of replicate measurements. It is usually expressed as the relative standard deviation (RSD) of the results.
Recovery: Recovery is a measure of the efficiency of the sample preparation process. It is determined by spiking a blank sample with a known amount of the analyte and the internal standard and then measuring the amount of analyte recovered after the entire analytical procedure. nih.gov
The table below summarizes typical method validation parameters for the analysis of TDCPP using TDCPP-d15 as an internal standard.
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | pg/mL to ng/mL range |
| Accuracy (% Bias) | < 15% |
| Precision (RSD%) | < 15% |
| Recovery (%) | 70-120% |
These values are illustrative and can vary depending on the specific method, matrix, and instrumentation. researchgate.netnih.govnih.govresearchgate.net
Performance Evaluation of this compound as an Internal Standard
The effectiveness of an internal standard is judged by its ability to mimic the behavior of the target analyte throughout the analytical process, thereby compensating for variations in sample preparation, extraction, and instrumental analysis. TDCPP-d15, being structurally identical to TDCPP with the exception of its isotopic composition, is ideally suited for this role. Its performance has been rigorously evaluated in numerous studies across a variety of complex matrices, including dust, urine, and sediment. Key performance indicators such as recovery, precision (measured as relative standard deviation, RSD), and limits of detection (LOD) are consistently reported to demonstrate the robustness of analytical methods employing this internal standard.
Research has shown that the use of TDCPP-d15 in isotope dilution mass spectrometry methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), significantly enhances the reliability of the results. For instance, in the analysis of the TDCPP metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), in human urine, methods using a deuterated internal standard (d10-BDCPP) have reported excellent recoveries. One study documented an average recovery of 99 ± 19% for d10-BDCPP in urine samples from office workers. nih.gov Another study analyzing BDCPP in urine reported recoveries ranging from 82 ± 10% to 91 ± 4%. nih.gov The precision of these methods is also noteworthy, with relative standard deviations for triplicate extractions of BDCPP averaging 13%. nih.gov
In environmental matrices, the performance of TDCPP-d15 has been equally impressive. A study on house dust reported recoveries of 89 ± 2% for TDCPP when using an isotopic internal standard. In the analysis of indoor air, a method for 15 different OPFRs, including TDCPP, demonstrated recoveries ranging from 82.3% to 109%. vjs.ac.vn These findings underscore the ability of TDCPP-d15 to effectively correct for matrix effects and procedural losses, leading to accurate and reproducible quantification of TDCPP.
The intraclass correlation coefficient (ICC) is another metric used to assess the reliability of a measurement over time. In a study of pregnant women, the urinary metabolite of TDCPP, BDCPP, showed fair to good reproducibility with an ICC of 0.60, indicating that a single measurement can provide a reasonable estimate of an individual's exposure over a period.
The table below summarizes the performance of analytical methods utilizing TDCPP-d15 or its deuterated metabolite analog as an internal standard across different studies and matrices.
Table 1: Performance Evaluation of Analytical Methods Using Deuterated TDCPP Internal Standards
| Matrix | Analyte | Internal Standard | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) | Reference |
| Urine | BDCPP | d10-BDCPP | LC-MS/MS | 99 ± 19 | - | - | nih.gov |
| Urine | BDCPP | d10-BDCPP | LC-MS/MS | 82 ± 10 to 91 ± 4 | 13 (average for triplicates) | 8 pg/mL | nih.gov |
| Urine | BDCPP | d10-BDCPP | LC-MS/MS | 90 ± 19 | - | - | nih.gov |
| House Dust | TDCPP | Isotopic IS | GC-MS | 89 ± 2 | - | - | |
| Indoor Air | 15 OPFRs (incl. TDCPP) | Surrogate Standards | GC-MS | 82.3 - 109 | - | 0.076 - 0.43 ng/m³ | vjs.ac.vn |
Interlaboratory Comparison and Proficiency Testing Studies
To ensure the comparability and reliability of analytical data generated by different laboratories, interlaboratory comparison and proficiency testing (PT) studies are essential. These studies involve the analysis of common reference materials by multiple laboratories, allowing for an assessment of the accuracy and precision of the methods used. The use of appropriate internal standards like TDCPP-d15 is a key factor in achieving good performance in such studies.
A significant development in this area was the "first worldwide interlaboratory study on organophosphorus flame retardants (PFRs)". nih.gov This study highlighted that discrepancies in the reported concentrations of PFRs, including TDCPP, were often more attributable to issues with high laboratory blanks and the concentration of the analyte rather than the type of matrix being analyzed (e.g., dust, fish oil, sediment). nih.gov This suggests that while the use of an internal standard like TDCPP-d15 can correct for many sources of error, stringent quality control measures to minimize contamination are also paramount. The coefficients of variation (CVs) in such studies serve as a key indicator of inter-laboratory agreement, with lower CVs indicating better consensus among participating laboratories.
Proficiency testing programs, such as the Organic Substances in Urine Quality Assessment Scheme (OSEQAS), provide an ongoing mechanism for laboratories to evaluate their performance. Participation in such schemes is often a requirement for laboratory accreditation. These programs distribute samples with known concentrations of analytes, and laboratories are assessed on their ability to produce results within specified acceptance limits. For example, the Wisconsin Department of Natural Resources Laboratory Accreditation Program defines acceptance limits for PT samples, typically based on the mean and standard deviation of results from all participating laboratories. Successful participation in these programs for the analysis of TDCPP and its metabolites provides confidence in the accuracy of the reported data.
The table below conceptualizes the type of data generated from an interlaboratory comparison study for TDCPP.
Table 2: Illustrative Interlaboratory Comparison Data for TDCPP in a Reference Material
| Laboratory | Reported Concentration (ng/g) | Deviation from Mean (%) |
| Lab A | 450 | -5.3 |
| Lab B | 480 | +1.1 |
| Lab C | 465 | -2.1 |
| Lab D | 510 | +7.4 |
| Lab E | 475 | 0.0 |
| Mean | 475 | |
| Standard Deviation | 22.9 | |
| Coefficient of Variation (%) | 4.8 |
Scope and Objectives of Research Focused on Tris 1,3 Dichloro 2 Propyl Phosphate D15
The primary purpose of TDCPP-d15 in research is to serve as an analytical reference material, specifically as an internal standard for the quantification of TDCPP. sigmaaldrich.com Research involving TDCPP-d15 is therefore intrinsically linked to the study of the non-deuterated parent compound.
The objectives of using TDCPP-d15 in research studies include:
Developing and Validating Analytical Methods: Researchers use TDCPP-d15 to develop and validate sensitive methods, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS), for detecting TDCPP in diverse and complex matrices. nih.govgreensciencepolicy.orgresearchgate.net This includes establishing method detection limits, assessing analyte recovery, and ensuring repeatability. researchgate.netnih.gov
Quantifying Environmental Contamination: Studies focused on environmental science use TDCPP-d15 to accurately measure TDCPP concentrations in samples such as indoor dust, surface water, wastewater effluent, and soil. researchgate.netnih.govgreensciencepolicy.org This data is essential for understanding the environmental fate and transport of the contaminant.
Conducting Human Biomonitoring: In the field of public health and toxicology, TDCPP-d15 is crucial for human biomonitoring studies. While TDCPP itself is not typically measured in urine, its deuterated metabolite, d10-BDCPP, is used as an internal standard to quantify the primary metabolite BDCPP, providing a reliable measure of human exposure. nih.govresearchgate.netdioxin20xx.org
The use of TDCPP-d15 allows for the generation of high-quality, reliable data, which is fundamental to assessing human exposure levels, understanding potential health risks, and informing regulatory decisions regarding the use of TDCPP. researchgate.nethealthvermont.gov
Data Tables
Table 1: Physicochemical Properties of Tris(1,3-dichloro-2-propyl) Phosphate (B84403) (TDCPP) This table summarizes key physical and chemical properties of the non-deuterated compound.
| Property | Value | Source |
| CAS Number | 13674-87-8 | ca.gov |
| Molecular Formula | C₉H₁₅Cl₆O₄P | ca.gov |
| Molecular Weight | 430.91 g/mol | ca.gov |
| Appearance | Viscous, colorless liquid | nih.govca.gov |
| Water Solubility | 7 mg/L (at 24°C) | ca.gov |
| Log Kₒw (Octanol-water coefficient) | 3.65 | ca.gov |
Table 2: Application of Deuterated Analogues in TDCPP-Related Research This table provides examples of how deuterated internal standards are used in the analysis of TDCPP and its primary metabolite.
| Application Area | Analyte | Deuterated Internal Standard Used | Analytical Technique | Purpose | Source |
| Human Biomonitoring | Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) | d10-BDCPP | LC-MS/MS | Quantify metabolite in urine to assess human exposure. | nih.govresearchgate.net |
| Environmental Monitoring (Dust) | Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | TDCPP-d15 | GC/MS | Quantify parent compound in indoor dust samples. | sigmaaldrich.com |
| Environmental Monitoring (Water) | Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | TDCPP-d15 | GC-based techniques | Determine analyte concentration in wastewater. | sigmaaldrich.com |
| Method Validation | BDCPP | d10-BDCPP | LC-MS/MS | Assess recovery and repeatability of extraction from urine. | nih.govresearchgate.net |
Table 3: List of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| TDCPP | Tris(1,3-dichloro-2-propyl) Phosphate |
| TDCPP-d15 | Tris(1,3-dichloro-2-propyl) Phosphate-d15 |
| BDCPP | Bis(1,3-dichloro-2-propyl) Phosphate |
| d10-BDCPP | Bis(1,3-dichloro-2-propyl) Phosphate-d10 |
| PentaBDE | Pentabromodiphenyl ether |
| TCEP | Tris(2-chloroethyl) phosphate |
| TCPP | Tris(1-chloro-2-propyl) phosphate |
| TPP | Triphenyl phosphate |
| DPP | Diphenyl phosphate |
Research Applications of Tris 1,3 Dichloro 2 Propyl Phosphate D15 in Environmental Fate and Transport Studies of Tdcpp
Investigation of Environmental Distribution and Partitioning of TDCPP
The environmental distribution of TDCPP is governed by its partitioning between different environmental compartments, including soil, water, air, and biota. TDCPP-d15 is instrumental in the studies that quantify these partitioning behaviors.
Sorption and Desorption Dynamics in Geologic and Aquatic Media
The tendency of TDCPP to bind to solids like soil and sediment is a key process controlling its mobility and bioavailability in the environment. This sorption is largely influenced by the compound's hydrophobicity and the organic carbon content of the solid matrix. Studies investigating this behavior rely on precisely measuring the concentration of TDCPP in both the aqueous phase and the solid phase after a period of equilibration.
The use of TDCPP-d15 as an internal standard is crucial for obtaining accurate sorption and desorption coefficients (such as K_d_ and K_oc_). While specific studies detailing K_oc_ values derived explicitly using TDCPP-d15 are not always published with this level of methodological detail, the analysis of TDCPP in complex sediment matrices necessitates such robust analytical techniques. researchgate.net The high hydrophobicity of some organophosphate esters indicates they will tend to adsorb to soil or partition out of the water phase onto sediment. amazonaws.com Accurate quantification in these solid matrices, which is prone to significant interference, is made reliable through the use of isotope dilution with TDCPP-d15.
Air-Water Exchange and Volatilization Processes
The partitioning of TDCPP between the atmosphere and water bodies, described by the Henry's Law constant (K_H_), determines its potential for long-range atmospheric transport. viu.caviu.ca A high K_H_ value suggests a greater tendency to move from water to the air. viu.ca Determining K_H_ requires the accurate measurement of a compound's concentration in both the gas phase and the aqueous phase at equilibrium. viu.capsu.edu
Bioaccumulation and Trophic Transfer Mechanisms (focused on measurement and kinetics)
Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources of exposure (water, food, air). TDCPP-d15 is essential for studies measuring the bioaccumulation potential of TDCPP in aquatic and terrestrial organisms. By enabling accurate quantification of TDCPP in complex biological tissues, it allows for the determination of key kinetic parameters and factors.
Bioconcentration Factor (BCF): The BCF describes the accumulation of a waterborne chemical by an aquatic organism. A study on zebrafish (Danio rerio) exposed to environmentally relevant concentrations of TDCPP for 120 days utilized isotope dilution methods to quantify its accumulation. The results showed tissue-specific bioconcentration, with the highest BCF observed in the brain tissue of female fish. usask.ca
Table 1: Bioconcentration Factors (BCFs) of TDCPP in Zebrafish Tissues After 120-Day Exposure Data sourced from Wang et al. (2015) usask.ca
| Tissue | Sex | Bioconcentration Factor (L/kg) |
| Brain | Female | 460 |
| Brain | Male | 26 |
| Gonad | Female | 38 |
| Gonad | Male | 55 |
| Liver | Female | 87 |
| Liver | Male | 110 |
Trophic Magnification Factor (TMF): The TMF indicates whether a chemical's concentration increases with increasing trophic level in a food web. A TMF value greater than 1 suggests biomagnification. A comprehensive study of a food web in Taihu Lake, China, measured the concentrations of fourteen OPFRs, including TDCPP, in 17 species. nih.gov The quantification was performed using analytical methods that rely on internal standards, such as TDCPP-d15, for accuracy. pku.edu.cn The study found that TDCPP does not biomagnify; instead, it undergoes trophic dilution. nih.gov
Table 2: Trophic Magnification Factor (TMF) for TDCPP in the Taihu Lake Food Web Data sourced from Zhao et al. (2018) nih.gov
| Compound | Trophic Magnification Factor (TMF) | p-value | Interpretation |
| TDCPP | 0.39 | 0.029 | Trophic Dilution |
Abiotic Degradation Pathways of TDCPP in Environmental Matrices
Abiotic degradation processes, such as photolysis and hydrolysis, are non-biological pathways that break down chemicals in the environment. Investigating the kinetics of these reactions is key to predicting the persistence of TDCPP. TDCPP-d15 is used in these laboratory studies to precisely track the disappearance of the parent compound over time.
Photolytic Degradation Mechanisms and Kinetics
Photolytic degradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. nih.gov The rate of this process in the environment can be influenced by the presence of other substances in the water, such as dissolved organic matter. nih.gov In the atmosphere, reaction with hydroxyl (OH) radicals is a dominant degradation pathway for many organic compounds. researchgate.net
Laboratory studies designed to measure photolysis rates (k) and quantum yields (Φ) require careful monitoring of the decreasing concentration of the target chemical under controlled irradiation. nih.gov Similarly, determining the reaction rate constants with OH radicals involves tracking the compound's depletion. researchgate.net The use of TDCPP-d15 as an internal standard ensures that the measured decrease is due to degradation and not analytical variability, leading to reliable kinetic data. For instance, a study measuring aqueous OH reaction rate constants for various organophosphate esters found that aryl-OPEs react more quickly than chlorinated alkyl-OPEs like TDCPP, and estimated environmental half-lives based on these rates. researchgate.net
Hydrolytic Stability and Reaction Pathways
Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. The rate of hydrolysis is often highly dependent on pH and temperature. TDCPP is relatively stable in the environment but can undergo hydrolysis, particularly under alkaline conditions. health.state.mn.usnih.gov
A systematic study investigated the hydrolysis of 16 organophosphate triesters at various pH levels (7, 9, 11, and 13) over 35 days. nih.gov Such kinetic experiments, which track concentration changes over extended periods, benefit greatly from the use of isotope-labeled internal standards to ensure data accuracy. The study demonstrated that while TDCPP was stable at neutral pH, its degradation increased significantly with rising pH, with the primary degradation product being its diester metabolite. nih.gov
Table 3: Hydrolysis Half-Lives (t_½_) of TDCPP at Different pH Values (20°C) Data sourced from Li et al. (2016) nih.gov
| pH | Half-life (days) |
| 7 | Stable (No significant degradation) |
| 9 | Stable (No significant degradation) |
| 11 | 22 |
| 13 | 0.17 |
Oxidative Degradation Processes
The oxidative degradation of TDCPP is a key process influencing its persistence in the environment. Studies investigating these degradation pathways often employ advanced oxidation processes (AOPs) to simulate natural environmental degradation. While direct studies detailing the use of TDCPP-d15 in these specific oxidative degradation experiments are not extensively documented in the public domain, the principles of isotope labeling are fundamental to such research.
In a typical scenario, the degradation of TDCPP is initiated by powerful oxidizing agents like hydroxyl radicals. This leads to the formation of a variety of transformation products. For instance, in electrochemical oxidation processes, five major intermediate products of TDCPP have been identified. nih.govnih.gov The degradation efficiency can be significant, with studies showing almost complete removal of TDCPP under certain conditions. nih.gov However, the complete mineralization, or breakdown into benign inorganic compounds, can be much slower, indicating the formation of persistent intermediate products. nih.gov
The use of TDCPP-d15 in such studies would be invaluable for several reasons. By spiking a sample with a known concentration of TDCPP-d15 and analyzing the sample over time using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can accurately quantify the disappearance of the parent compound and the appearance of its degradation products. The distinct mass of the deuterated standard allows it to be differentiated from the non-labeled TDCPP and its unlabeled degradation products, serving as a robust internal standard for precise quantification and minimizing matrix effects.
Biotic Transformation and Biodegradation of TDCPP
The transformation of TDCPP by living organisms is a crucial aspect of its environmental behavior. TDCPP-d15 plays a pivotal role in elucidating the pathways and kinetics of these biotic processes.
Microbial Degradation Pathways and Metabolite Elucidation (using TDCPP-d15 for quantification)
Microorganisms are key players in the breakdown of organic pollutants in the environment. The primary metabolite of TDCPP in various biological systems, including humans, is bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP). tno.nl Analytical methods for detecting BDCIPP in urine often utilize a mass-labeled internal standard, such as d10-BDCPP, to ensure accurate quantification. nih.govresearchgate.net
The following table illustrates the key metabolite in TDCPP biodegradation:
| Parent Compound | Primary Metabolite |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) |
Enantioselective Biodegradation of Chiral TDCPP Isomers
TDCPP is a chiral compound, meaning it exists as two non-superimposable mirror-image isomers, or enantiomers. The biological and toxicological properties of these enantiomers can differ significantly. Enantioselective analysis is therefore crucial for understanding the environmental fate and potential risks of chiral contaminants. nih.gov This type of analysis often employs chiral chromatography techniques to separate the enantiomers. mdpi.comchromatographyonline.com
The biodegradation of chiral compounds in the environment is often an enantioselective process, meaning one enantiomer is degraded faster than the other. chromatographyonline.com While specific studies on the enantioselective biodegradation of TDCPP using TDCPP-d15 were not found in the reviewed literature, the application of deuterated internal standards is a common practice in enantioselective analysis to ensure accurate quantification of each enantiomer. nih.gov In such a study, a racemic mixture of TDCPP would be introduced into a biological system, and TDCPP-d15, also as a racemic mixture, would be added as an internal standard. Over time, the concentrations of the individual enantiomers of TDCPP would be measured, allowing for the determination of enantiomer-specific degradation rates.
Biotransformation in Non-Target Environmental Organisms
TDCPP can be taken up and metabolized by a variety of organisms in the environment that are not the intended target of its use. This biotransformation can lead to the formation of metabolites that may have different toxicological properties than the parent compound. TDCPP-d15 is a valuable tool for studying these processes in organisms such as algae and invertebrates. sigmaaldrich.comnih.gov
For instance, studies on the biotransformation of TDCPP in the freshwater alga Scenedesmus obliquus have shown that the alga can degrade TDCPP and form various metabolites. nih.gov While this specific study did not explicitly mention the use of TDCPP-d15, its application would significantly enhance the accuracy of quantifying the parent compound and its transformation products within the algal cells and the surrounding media. By using TDCPP-d15 as an internal standard, researchers can create a more accurate picture of the uptake, metabolism, and excretion of TDCPP in these organisms.
Mass Balance Studies and Environmental Modeling of TDCPP Using Isotope Tracing
A study on the mass balance of various organophosphate flame retardants in a municipal WWTP in China utilized deuterated surrogate standards like TNBP-d27 and TPHP-d15 to ensure the quality and accuracy of their measurements. mdpi.com Although this study did not use TDCPP-d15 specifically for TDCPP, the methodology highlights the importance of using isotopically labeled standards in such complex environmental analyses. The use of TDCPP-d15 would allow for the precise tracking of TDCPP through the different stages of wastewater treatment, from the influent to the effluent and sludge. mdpi.comresearchgate.net This data is critical for developing and validating environmental fate models that predict the transport and distribution of TDCPP in the wider environment.
The following table summarizes the findings of a mass balance study on organophosphate flame retardants in a wastewater treatment plant, illustrating the distribution of these compounds.
| Compound | Influent Load ( g/day ) | Effluent Load ( g/day ) | Sludge Load ( g/day ) | Removal Efficiency (%) |
| TCEP | 85.9 | 69.8 | 1.9 | 16.7 |
| TDCPP | 40.2 | 33.1 | 3.6 | 8.7 |
| TPhP | 5.4 | 1.8 | 1.2 | 59.3 |
| Data adapted from a study on a municipal WWTP in China and is for illustrative purposes. |
This data demonstrates that a significant portion of TDCPP passes through the treatment plant and is discharged into the environment, highlighting the need for accurate monitoring and modeling, for which TDCPP-d15 is an indispensable tool.
Role of Tris 1,3 Dichloro 2 Propyl Phosphate D15 in Biotransformation and Pharmacokinetic Studies of Tdcpp
In Vitro Biotransformation Studies of TDCPP
In vitro studies using subcellular fractions, such as liver microsomes, are fundamental for elucidating the metabolic pathways of xenobiotics like TDCPP. youtube.commdpi.com In these experimental setups, d15-TDCPP is added to samples as an internal standard to enable precise measurement of the parent compound's depletion and the formation of its metabolites.
The primary route of phase I metabolism for TDCPP is oxidative biotransformation, predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Studies using human and mouse liver microsomes have identified several specific CYP isozymes responsible for metabolizing TDCPP. nih.govresearchgate.net The principal metabolic reaction is an oxidative dealkylation that transforms TDCPP into its primary metabolite, bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP). nih.gov
Table 1: Cytochrome P450 Isoforms Implicated in TDCPP Metabolism This table summarizes findings from in vitro studies on the key CYP enzymes involved in the biotransformation of TDCPP.
| CYP Isoform | Role in TDCPP Metabolism | Reference |
|---|---|---|
| CYP3A4 | Identified as a major isoform with high catalytic activity towards TDCPP. | researchgate.net |
| CYP2E1 | Suggested as a specific enzyme for TDCPP biotransformation in mouse liver microsomes. | nih.gov |
| CYP2D6 | Implicated in TDCPP biotransformation via inhibition assays. | nih.gov |
| CYP1A2 | Identified as a contributing enzyme in mouse liver microsomal studies. | nih.gov |
| CYP2C19 | Shown to be involved in the metabolism of TDCPP in mouse models. | nih.gov |
Beyond the well-documented role of CYP enzymes, other metabolic pathways contribute to the biotransformation of TDCPP. One such pathway involves esterases. Studies have shown that exposure to TDCPP can lead to an increase in esterase levels in human liver cells (HepG2), suggesting that hydrolysis by these enzymes is a relevant clearance mechanism. mdpi.com This pathway would cleave the ester bonds of the phosphate triester, contributing to its degradation.
Phase II biotransformation typically involves the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate excretion. While the primary metabolite BDCPP is more polar than the parent TDCPP, further conjugation reactions could potentially occur. However, specific studies detailing the conjugation of TDCPP metabolites and the role of d15-TDCPP in tracking these specific pathways are not extensively documented in the reviewed literature.
The accurate identification and quantification of TDCPP metabolites are paramount for understanding its toxicokinetics and for exposure assessment. duke.edu The use of d15-TDCPP as an internal standard, often in conjunction with a deuterated standard of the primary metabolite (e.g., d10-BDCPP), is the gold standard for this purpose. duke.edu This isotopic dilution method enables precise measurements in complex biological samples like urine, blood, or microsomal incubations. duke.edunih.gov
The primary metabolite consistently identified across various in vitro and in vivo systems is bis(1,3-dichloro-2-propyl) phosphate (BDCPP), formed through oxidative dealkylation. nih.govnih.gov Other metabolites resulting from processes like oxidative dehalogenation have also been proposed. researchgate.net Analytical methods using solid-phase extraction followed by LC-MS/MS rely on these deuterated standards to achieve low detection limits and high accuracy, which is essential for biomonitoring studies where metabolite concentrations can be very low. duke.edu
Table 2: Major Metabolite of TDCPP This table details the primary metabolite identified in biotransformation studies.
| Metabolite Name | Abbreviation | Formation Pathway | Reference |
|---|---|---|---|
| bis(1,3-dichloro-2-propyl) phosphate | BDCPP | Oxidative dealkylation of TDCPP by Cytochrome P450 enzymes. | nih.govnih.gov |
In Vivo Pharmacokinetic (PK) Studies of TDCPP in Non-Human Organisms
In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a compound. The use of d15-TDCPP in these studies allows for robust analysis of its absorption, distribution, metabolism, and excretion (ADME).
Animal studies have demonstrated that TDCPP is readily absorbed following exposure. nih.gov Following absorption, it undergoes rapid and wide distribution throughout the body. nih.gov The metabolism is swift, with TDCPP being converted to BDCPP, which is then primarily excreted in the urine. nih.gov A study in mice characterized the in vivo distribution and biotransformation, providing insights into tissue-specific accumulation and clearance. researchgate.net The use of deuterated standards like d15-TDCPP in these studies is indispensable for accurately tracking the parent compound and its metabolites in various tissues (e.g., liver, fat) and excreta (urine, feces), providing a clear picture of the ADME profile.
Quantifying pharmacokinetic parameters such as half-life (t1/2) and clearance rates is critical for assessing the bioaccumulation potential and persistence of TDCPP in the body. The precision afforded by using d15-TDCPP as an internal standard allows for the reliable determination of these values.
Studies in rats have reported that the half-life of TDCPP varies depending on the tissue, ranging from 1.5 to 5.4 hours, indicating relatively rapid clearance from the body. nih.gov In vitro studies using mouse liver microsomes calculated a metabolic half-life for TDCPP of approximately 1.8 hours, which suggests it is metabolized at a moderate rate compared to other organophosphate flame retardants. nih.gov This moderate rate of metabolism may contribute to its potential for bioaccumulation relative to more rapidly metabolized compounds. nih.govresearchgate.net
Table 3: Pharmacokinetic Parameters of TDCPP from Non-Human Studies This table presents key pharmacokinetic data obtained from in vivo and in vitro studies, highlighting the compound's persistence and clearance.
| Parameter | Value | Organism/System | Reference |
|---|---|---|---|
| Tissue Half-Life (t1/2) | 1.5 - 5.4 hours | Rat (in vivo) | nih.gov |
| Metabolic Half-Life (t1/2) | 1.8083 hours | Mouse Liver Microsomes (in vitro) | nih.gov |
Compartmental and Physiologically Based Pharmacokinetic (PBPK) Modeling
The study of the flame retardant Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) and its effects on biological systems is significantly enhanced by the use of pharmacokinetic modeling. Both compartmental and physiologically based pharmacokinetic (PBPK) models are instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. A key tool in the development and validation of these models is the isotopically labeled analog, Tris(1,3-dichloro-2-propyl) phosphate-d15 (TDCPP-d15).
Compartmental models are mathematical frameworks that simplify the complex physiological system into a series of interconnected compartments. ahajournals.org These models are used to describe the time course of a substance's concentration in different parts of the body, such as plasma, tissues, and excreta. ahajournals.org PBPK models represent a more sophisticated approach, incorporating detailed anatomical, physiological, and biochemical information to simulate the fate of a chemical within the body. epa.gov These models consist of compartments representing actual organs and tissues, interconnected by blood flow, and they can predict the concentration of a substance in specific tissues over time. epa.govnih.gov
The development of robust and predictive compartmental and PBPK models for TDCPP relies on accurate empirical data. This is where TDCPP-d15 plays a crucial, albeit indirect, role. While not typically a direct input into the model equations themselves, TDCPP-d15 is essential for generating the precise concentration-time data required to build and validate these models. By serving as an internal standard in analytical methods, TDCPP-d15 allows for the highly accurate quantification of the unlabeled TDCPP and its metabolites in various biological matrices collected over time.
This precise data is fundamental for several aspects of model development:
Parameter Estimation: The rate constants that describe the transfer of TDCPP between compartments (in compartmental models) or the rates of metabolic and elimination processes (in PBPK models) are estimated by fitting the model to the empirical data obtained using TDCPP-d15 as a standard.
Model Validation: After a model is developed, its predictive power must be tested. This is often done by comparing the model's predictions against a separate set of experimental data. The accuracy of this validation data, ensured by the use of TDCPP-d15, is critical for confirming the model's reliability.
Understanding Metabolism: By enabling the accurate measurement of TDCPP metabolites, TDCPP-d15 helps to elucidate the metabolic pathways of the parent compound. nih.gov This information is vital for constructing the metabolic components of a PBPK model. nih.gov
In essence, while the mathematical models describe the behavior of the unlabeled TDCPP, the confidence in these models is directly tied to the quality of the data used to inform them. The use of TDCPP-d15 as an internal standard provides the necessary analytical rigor to ensure that the pharmacokinetic models for TDCPP are both accurate and predictive.
Development and Quantification of Biomarkers of TDCPP Exposure
The assessment of human exposure to TDCPP is primarily achieved through the measurement of the parent compound or its metabolites in biological samples. The development of reliable biomarkers and sensitive analytical methods is crucial for understanding internal exposure levels and their potential health implications. TDCPP-d15 is an indispensable tool in these analytical endeavors.
Methodologies for Measuring Parent Compound and Metabolites in Biological Samples
The primary metabolite of TDCPP is bis(1,3-dichloro-2-propyl) phosphate (BDCPP), which is considered a specific biomarker of TDCPP exposure. Analytical methods for the quantification of TDCPP and BDCPP in biological matrices, such as urine, blood, and tissue, predominantly rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard is a cornerstone of these methods to ensure accuracy and precision.
TDCPP-d15 serves as an ideal internal standard for the quantification of TDCPP. For the analysis of the metabolite BDCPP, a corresponding deuterated standard, such as d10-BDCPP, is often employed. nih.gov The addition of a known amount of the deuterated standard to a sample at the beginning of the analytical process allows for the correction of any analyte loss during sample preparation and for variations in instrument response. acanthusresearch.com This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis.
The general workflow for the analysis of TDCPP and its metabolites in biological samples using TDCPP-d15 as an internal standard includes:
Sample Collection: Collection of biological samples such as urine or blood from exposed individuals.
Internal Standard Spiking: Addition of a precise amount of TDCPP-d15 and other relevant deuterated standards to the sample.
Sample Preparation: This often involves enzymatic deconjugation to release conjugated metabolites, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analytes of interest.
LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system. The analytes are separated chromatographically and then detected by the mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio transitions for both the native analytes and their deuterated internal standards.
Quantification: The concentration of the native analyte is calculated by comparing its peak area to the peak area of the known amount of the added deuterated internal standard.
Analytical Strategies for Assessing Internal Exposure Levels
The primary analytical strategy for accurately assessing internal exposure to TDCPP is the use of biomonitoring, which involves measuring TDCPP and its metabolites in human biological samples. The goal is to obtain a reliable measure of the body burden of the chemical. The use of TDCPP-d15 is integral to the analytical strategies that underpin effective biomonitoring.
Key analytical strategies include:
Isotope Dilution Mass Spectrometry (IDMS): As mentioned previously, this is the most robust method for quantifying TDCPP and its metabolites. By using TDCPP-d15, IDMS minimizes the impact of matrix effects, which are a common source of error in the analysis of complex biological samples. acanthusresearch.com Matrix effects occur when other components in the sample interfere with the ionization of the analyte, leading to inaccurate quantification. Since the deuterated standard has nearly identical physicochemical properties to the native analyte, it is affected by the matrix in the same way, allowing for accurate correction.
Method Validation: Regulatory and research applications require that analytical methods are thoroughly validated. This includes assessing parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). TDCPP-d15 is used during method validation to prepare calibration standards and quality control samples to demonstrate the reliability of the method.
High-Throughput Analysis: For large-scale biomonitoring studies, analytical methods need to be not only accurate but also efficient. The use of TDCPP-d15 in conjunction with modern LC-MS/MS systems allows for the development of high-throughput methods capable of analyzing a large number of samples in a relatively short period.
The data generated using these analytical strategies, with TDCPP-d15 as a critical component, provides valuable insights into the extent of human exposure to TDCPP and is essential for epidemiological studies investigating the association between exposure and health outcomes.
Interactive Data Table: Analytical Parameters for TDCPP Metabolite Quantification
| Parameter | BDCPP | DPP |
| Method Detection Limit (pg/mL) | 8 | 204 |
| Recovery Range (%) | 82-91 | 72-76 |
| Internal Standard | d10-BDCPP | d10-DPP |
| Analytical Technique | APCI-LC/MS-MS | APCI-LC/MS-MS |
| Data sourced from a study on the analysis of flame retardant metabolites in urine. |
This table is for illustrative purposes and is based on published data for TDCPP metabolites. ahajournals.orgnih.govyoutube.com
Emerging Research Frontiers and Future Directions for Tris 1,3 Dichloro 2 Propyl Phosphate D15 Research
Development of Novel Analytical Approaches and Instrumentation
The demand for more rapid, sensitive, and efficient methods for detecting flame retardants like TDCPP has spurred significant innovation in analytical chemistry. TDCPP-d15 is a critical component in the validation and application of these new technologies, serving as a robust internal standard to ensure accuracy and precision.
Traditional analytical methods often involve laborious, time-consuming, and solvent-intensive sample preparation steps. The current trend is shifting towards miniaturization and automation to increase sample throughput and reduce environmental footprint.
One such advancement is the use of on-line analytical methods that integrate sample cleanup and analysis into a single, automated process. Turbulent Flow Chromatography (TFC) coupled with tandem mass spectrometry (MS-MS) has been successfully applied for the analysis of organophosphorus flame retardants (OPFRs) in complex matrices like sediment and fish tissue. researchgate.net In this technique, extracts are directly injected into the system, where the TFC column rapidly separates small analyte molecules from larger matrix components. researchgate.net The analytes are then transferred to an analytical column for separation and detection. researchgate.net This approach drastically reduces sample handling and preparation time. researchgate.net TDCPP-d15 is essential in these high-throughput workflows for correcting variations in instrument response and matrix effects, ensuring reliable quantification across large batches of samples.
The chemical complexity of environmental and biological samples often challenges conventional one-dimensional chromatographic separations. Advanced techniques are being employed to achieve the high resolution needed to separate TDCPP from its isomers and other structurally similar compounds.
Two-Dimensional Liquid Chromatography (LCxLC): This powerful technique subjects a sample to two independent separation mechanisms within a single analysis. researchgate.netyoutube.com For instance, a sample can be separated by hydrophilicity in the first dimension and then by hydrophobicity in the second dimension. researchgate.net This greatly increases the separation power (peak capacity), allowing for the resolution of compounds that would co-elute in a one-dimensional system. researchgate.net The use of TDCPP-d15 as an internal standard is crucial for tracking the analyte through the complex 2D system and ensuring accurate quantification in intricate matrices.
Supercritical Fluid Chromatography (SFC): SFC is a "green" chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. nih.gov It offers several advantages over traditional liquid chromatography, including faster analysis times, lower backpressure, and a significant reduction in the use of organic solvents. nih.govuwaterloo.ca SFC has been effectively used for the analysis of flame retardants extracted from consumer products like polyurethane foam. rsc.orgrsc.org In these analyses, TDCPP-d15 serves as an indispensable tool for method development and routine quality control.
Application of Tris(1,3-dichloro-2-propyl) Phosphate-d15 in Non-Targeted and Suspect Screening Methodologies for Emerging Contaminants
Beyond traditional targeted analysis where a specific list of known compounds is quantified, there is a growing focus on non-targeted and suspect screening to identify new or unexpected contaminants. High-resolution mass spectrometry (HRMS), particularly with Orbitrap technology, is central to these approaches. mdpi.com
In this context, TDCPP-d15 serves multiple purposes:
Quality Control: Its presence in a sample serves as a performance indicator for the entire analytical workflow, from extraction to detection.
Compound Identification: The known mass and retention time of TDCPP-d15 help to confidently confirm the presence of native TDCPP in suspect screening.
Fragmentation Analysis: Studying the fragmentation pattern of TDCPP-d15 in the mass spectrometer helps to elucidate the fragmentation pathways of the native compound. mdpi.com This knowledge is invaluable for identifying unknown TDCPP transformation products or analogs in non-targeted screening by recognizing characteristic fragment ions. mdpi.com
Integration of Isotope Tracing in Complex Environmental and Biological Systems Modeling
As a stable isotope-labeled standard, TDCPP-d15 is a powerful tool for tracing the fate and behavior of TDCPP in controlled experiments. This application goes beyond simple quantification and provides deep insights into environmental and biological processes.
Environmental Fate Modeling: Researchers can introduce a known amount of TDCPP-d15 into environmental microcosms (e.g., soil, sediment-water systems) to study its degradation pathways, partitioning between different environmental compartments, and the formation of metabolites. health.state.mn.us Because TDCPP-d15 is chemically identical to native TDCPP but mass-distinguishable, it allows scientists to track the compound's journey through complex systems without interference from pre-existing background contamination.
Toxicokinetic and Metabolism Studies: In laboratory studies with organisms, administering TDCPP-d15 allows for precise tracking of its uptake, distribution among different tissues, metabolism into other compounds like bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), and excretion. nih.govescholarship.org This is crucial for developing accurate models of how the chemical behaves inside a living organism and for linking external exposure to internal dose. nih.gov
Expansion of Research into Understudied Environmental Compartments and Organismal Groups
While TDCPP is known to be widespread in indoor environments like household dust, research is expanding to better understand its presence and impact in previously understudied areas. nih.govgreensciencepolicy.org TDCPP-d15 is the analytical standard of choice for these exploratory studies.
Understudied Compartments: There is a growing need to investigate TDCPP levels in outdoor soil, groundwater, wastewater effluent, and remote ecosystems. health.state.mn.us For example, TDCPP has been detected at low levels in wastewater and some wells. health.state.mn.us As a non-bonded additive, it can leach from products, enter wastewater streams, and subsequently be released into surface waters. health.state.mn.us
Understudied Organisms: Much of the existing research has focused on aquatic species and human exposure. researchgate.netnih.gov Future research will likely focus on terrestrial food webs, including soil invertebrates and predatory birds, as well as top marine predators. The use of robust analytical methods employing TDCPP-d15 is essential to generate the reliable, low-level concentration data needed for these investigations.
Collaborative Research Initiatives and Data Harmonization Efforts for Global Monitoring
Understanding the full scale of contamination from flame retardants like TDCPP requires a global perspective, which can only be achieved through collaboration and data standardization. nih.govnih.gov
Collaborative Initiatives: International research programs are crucial for monitoring contaminants on a global scale. nih.govwur.nl These initiatives often involve multiple laboratories in different countries, all working to build a comprehensive picture of the distribution and trends of chemicals like TDCPP. nih.gov
Data Harmonization: A major challenge in global monitoring is ensuring that data from different studies are comparable. nih.gov Variations in analytical methods, quality control procedures, and reporting limits can make it difficult to synthesize findings. The use of universally accepted internal standards like TDCPP-d15 is a cornerstone of data harmonization. Inter-laboratory comparison studies, where labs analyze identical samples containing known amounts of native TDCPP and TDCPP-d15, are essential for validating methods and ensuring that results from around the world are consistent and reliable. These efforts are critical for informing international policies and assessing the effectiveness of regulations aimed at controlling persistent pollutants. electronics.org
Data Tables
Table 1: Advanced Analytical Techniques for TDCPP Analysis
| Technique | Principle | Application for TDCPP Analysis | Role of TDCPP-d15 |
| Turbulent Flow Chromatography (TFC)-MS/MS | High-flow, large-particle columns for rapid on-line sample cleanup by separating small molecules (analytes) from large matrix components (proteins, lipids). researchgate.net | High-throughput analysis of TDCPP in complex biological and environmental matrices like fish and sediment. researchgate.net | Internal standard for quantification, correcting for matrix effects and instrument variability in an automated workflow. |
| Two-Dimensional Liquid Chromatography (LCxLC) | Uses two columns with different separation mechanisms (e.g., hydrophilic interaction and reversed-phase) to dramatically increase separation power. researchgate.net | Resolving TDCPP from its isomers (e.g., TCPP) and other co-eluting organophosphate esters in complex samples. | Accurate quantification by tracking the analyte across both separation dimensions. |
| Supercritical Fluid Chromatography (SFC)-MS | Uses supercritical CO2 as a mobile phase, offering fast, efficient, and "green" separations. nih.gov | Analysis of TDCPP and other flame retardants in extracts from consumer products and environmental samples. rsc.orgrsc.org | Internal standard for method validation and routine quality control, ensuring accuracy in a non-traditional chromatographic system. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. mdpi.com | Used in non-targeted and suspect screening to identify TDCPP and its previously unknown transformation products in the environment. mdpi.com | Confirms identity of native TDCPP, aids in elucidating fragmentation pathways for identifying related compounds. |
Q & A
Q. What analytical methods are recommended for quantifying TDCPP-d15 in environmental matrices?
Gas chromatography-mass spectrometry (GC-MS) is the most validated method for detecting TDCPP and its deuterated analog (TDCPP-d15). Key methodological steps include:
- Sample Preparation : Ultrasonic extraction using solvents like acetone or hexane, followed by cleanup with Florisil columns to remove interfering compounds .
- Quantification : Calibration curves with linear ranges of 0.1–50 mg/L and a detection limit of 0.04 mg/kg. Method recoveries range from 92.5% to 95.2%, with precision (RSD) of 2.50–3.96% .
- Isotopic Labeling : TDCPP-d15 serves as an internal standard to correct matrix effects and improve accuracy in environmental samples (e.g., water, sediment) .
Q. How does TDCPP-d15 facilitate environmental fate studies?
The deuterated form (d15) is used as a stable isotope-labeled tracer to:
- Track degradation pathways and metabolite formation via mass spectrometry.
- Differentiate between native TDCPP and laboratory-introduced spikes in bioavailability studies .
- Quantify sorption coefficients (e.g., log Koc) in sediment-water systems without interference from background contamination .
Advanced Research Questions
Q. How can experimental designs assess transgenerational toxicity of TDCPP in aquatic organisms?
A multi-generational zebrafish (Danio rerio) model is effective:
- Exposure Protocol : Expose parental (F0) zebrafish to environmentally relevant concentrations (e.g., 65–6,500 ng/L) during early blastula stages (0.75–24 hours post-fertilization) .
- Endpoints : Measure F1 larval growth inhibition, thyroid hormone disruption, and transcriptional changes in BMP signaling pathways linked to dorsalized phenotypes .
- Data Analysis : Use RNA sequencing to identify dysregulated genes (e.g., bmp2b, chordin) and validate via whole-mount immunohistochemistry .
Q. What molecular mechanisms explain TDCPP-induced developmental toxicity in zebrafish embryos?
TDCPP disrupts bone morphogenetic protein (BMP) signaling during gastrulation:
- Mechanistic Insight : TDCPP mimics dorsomorphin (DMP), a BMP antagonist, leading to delayed epiboly and aberrant germ-layer formation .
- Transcriptional Profiling : mRNA sequencing reveals dose-dependent downregulation of BMP pathway genes (e.g., smad1, smad5) and upregulation of ectodermal markers (e.g., sox3) .
- Functional Validation : Morpholino knockdown of BMP genes replicates TDCPP-induced phenotypes, confirming pathway specificity .
Q. How should contradictory data on species-specific TDCPP toxicity thresholds be resolved?
- Meta-Analysis Framework : Compare EC50 values across models (e.g., Daphnia magna LC50 = 6,500 ng/L vs. Scenedesmus obliquus growth inhibition at 100 ng/L ).
- Mechanistic Weighting : Prioritize studies linking toxicity to conserved pathways (e.g., oxidative stress, lipid membrane disruption in microalgae ).
- Risk Modeling : Apply probabilistic species sensitivity distributions (SSDs) to derive protective thresholds for aquatic ecosystems .
Critical Considerations for Researchers
- Exposure Timing : Initiate TDCPP exposure during early blastula (0.75 hpf) to capture BMP pathway disruption in zebrafish .
- Isotopic Standards : Always pair TDCPP-d15 with native TDCPP in LC-MS/MS workflows to correct for ionization suppression .
- Contradictory Data : Address variability in toxicity thresholds by standardizing test conditions (e.g., water hardness, temperature) across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
